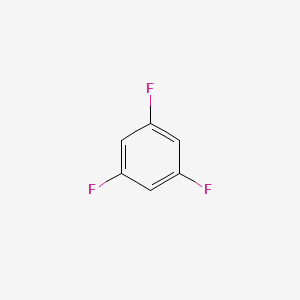

1,3,5-トリフルオロベンゼン

概要

説明

1,3,5-Trifluorobenzene (TFB) is an organic compound with the chemical formula C6H3F3. It is a colorless liquid with a sweet, fruity odor. TFB is a versatile intermediate in organic synthesis and is used in the production of a wide variety of products, from pharmaceuticals to fragrances. It is also used in the production of pesticides and herbicides, as well as in the manufacture of plastics and dyes. This compound has a wide range of applications in chemistry, biochemistry, and medicine due to its unique properties.

科学的研究の応用

リチウムイオン電池における電解質添加剤

1,3,5-トリフルオロベンゼン (F3B) は、リチウムイオン電池電解質の添加剤として使用されます。 これは、バッテリーの性能に不可欠な LiF リッチ固体電解質界面 (SEI) を形成することができます {svg_1}。 F3B は、従来のフッ素化添加剤と比較して熱安定性に優れ、カソードを損傷する可能性のあるフッ化水素を生成する可能性が低くなります {svg_2}.

有機化学合成における中間体

1,3,5-トリフルオロベンゼンは、有機化学合成における中間体として役立ちます {svg_3} {svg_4} {svg_5}。その独特の化学構造と特性により、さまざまな有機化合物の製造に使用されています。

3. (-)-エピカテキンとその3-O-ガレートの合成 この化合物は、(-)-エピカテキンとその3-O-ガレートの合成に使用されてきました {svg_6} {svg_7} {svg_8}。これらは、生化学と医学の分野で重要な化合物です。

高い熱安定性

高い熱安定性により、1,3,5-トリフルオロベンゼンは、高温条件下で安定した化合物を必要とする用途で使用できます {svg_9}.

優れた成膜特性

1,3,5-トリフルオロベンゼンは、優れた成膜特性を持っています {svg_10}。これは、薄膜層が必要とされるさまざまな用途で役立ちます。

回転ラマンスペクトルの研究

1,3,5-トリフルオロベンゼンの回転ラマンスペクトルは、励起源としてシングルモードアルゴンレーザーを用いて高分解能で研究されています {svg_11}。これは、分子の分子構造と振動モードを理解するのに役立ちます。

作用機序

Target of Action

The primary target of 1,3,5-Trifluorobenzene (F3B) is the electrolyte in lithium-ion batteries . It acts as an additive to the electrolyte, enhancing its properties and performance .

Mode of Action

1,3,5-Trifluorobenzene interacts with the electrolyte in lithium-ion batteries by producing a lithium fluoride (LiF)-rich solid electrolyte interface (SEI) . This interaction enhances the thermal stability of the electrolyte, making it less likely to produce hydrogen fluoride that could damage the cathode .

Biochemical Pathways

By forming a LiF-rich SEI, it improves the stability and efficiency of the electrolyte, which is vital for the battery’s performance .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of 1,3,5-Trifluorobenzene, we can consider its behavior in the lithium-ion battery system. The compound is introduced into the electrolyte, where it interacts directly with the existing components to form a LiF-rich SEI . This process enhances the overall stability and performance of the battery .

Result of Action

The introduction of 1,3,5-Trifluorobenzene results in a LiF-rich SEI, which enhances the thermal stability of the electrolyte . This stability improvement reduces the likelihood of damaging the cathode with hydrogen fluoride, thereby enhancing the overall performance and lifespan of the lithium-ion battery .

生化学分析

Biochemical Properties

1,3,5-Trifluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, 1,3,5-Trifluorobenzene can form hydrogen bonds with amino acid residues in proteins, altering their conformation and function. Additionally, it can interact with nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

The effects of 1,3,5-Trifluorobenzene on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,3,5-Trifluorobenzene can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. It can also affect the expression of specific genes, either upregulating or downregulating their transcription. Furthermore, 1,3,5-Trifluorobenzene can impact cellular metabolism by interacting with metabolic enzymes, altering their activity and the overall metabolic flux .

Molecular Mechanism

At the molecular level, 1,3,5-Trifluorobenzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, 1,3,5-Trifluorobenzene can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 1,3,5-Trifluorobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Trifluorobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3,5-Trifluorobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1,3,5-Trifluorobenzene can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3,5-Trifluorobenzene vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of 1,3,5-Trifluorobenzene can cause oxidative stress, inflammation, and cellular damage in animal models. These effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

1,3,5-Trifluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the overall bioavailability and activity of 1,3,5-Trifluorobenzene, affecting its biochemical properties and cellular effects .

Transport and Distribution

Within cells and tissues, 1,3,5-Trifluorobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 1,3,5-Trifluorobenzene can accumulate in specific tissues or cellular compartments, influencing its localization and activity. The distribution of 1,3,5-Trifluorobenzene within the body can affect its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of 1,3,5-Trifluorobenzene is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1,3,5-Trifluorobenzene may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of 1,3,5-Trifluorobenzene can determine its specific biochemical and cellular effects .

特性

IUPAC Name |

1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKFFRPLNTYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190686 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

104.0 [mmHg] | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

372-38-3 | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN94C411F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3,5-Trifluorobenzene?

A1: 1,3,5-Trifluorobenzene has the molecular formula C6H3F3 and a molecular weight of 144.08 g/mol.

Q2: What is the significance of the Jahn-Teller effect in 1,3,5-Trifluorobenzene cation?

A2: The Jahn-Teller effect causes a distortion in the molecular structure of the 1,3,5-Trifluorobenzene cation in its ground electronic state. This effect influences the vibrational modes and energy levels of the molecule. []

Q3: How does the presence of fluorine atoms in 1,3,5-Trifluorobenzene affect its interactions with small molecules like HF, H2O, and NH3?

A4: Unlike benzene with its negative quadrupole moment, 1,3,5-Trifluorobenzene has a negligible quadrupole moment. Consequently, its interactions with small molecules are primarily driven by cyclic hydrogen bonding rather than dipole-quadrupole interactions. []

Q4: What information can be obtained from the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene in a nematic liquid crystal?

A5: Analyzing these spectra provides valuable insights into the anisotropic nature of the molecule, specifically revealing information about the proton and fluorine chemical shift anisotropies and the signs of indirect spin-spin coupling constants (JHH’, JFF, and JHF). []

Q5: How does the quadrupole moment of 1,3,5-Trifluorobenzene influence its desorption kinetics from a graphene surface compared to benzene and hexafluorobenzene?

A6: 1,3,5-Trifluorobenzene exhibits zero-order desorption kinetics from a graphene surface, contrasting with the first-order kinetics observed for benzene and hexafluorobenzene. This difference arises from the negligible quadrupole moment of 1,3,5-Trifluorobenzene, which promotes the formation of two-dimensional islands, favoring zero-order desorption. []

Q6: Can 1,3,5-Trifluorobenzene be utilized as a starting material for synthesizing more complex molecules?

A8: Yes, 1,3,5-Trifluorobenzene serves as a versatile starting material in organic synthesis. Its reactivity allows for chemo- and regioselective transformations, enabling the preparation of various multisubstituted benzenes via nucleophilic aromatic substitution and ortho-metalation reactions. []

Q7: How does 1,3,5-Trifluorobenzene contribute to the synthesis of catechin-class polyphenols?

A9: 1,3,5-Trifluorobenzene acts as an A-ring equivalent in a novel synthetic approach for catechin-class polyphenols. This strategy involves the reaction of lithiated 1,3,5-Trifluorobenzene with an epoxy alcohol, followed by a pyran cyclization, ultimately leading to the formation of (-)-epicatechin and its 3-O-gallate. []

Q8: How does the ethynyl substituent influence the π-π stacking affinity of 1,3,5-triethynylbenzene compared to 1,3,5-Trifluorobenzene?

A10: Theoretical studies reveal that the presence of ethynyl substituents in 1,3,5-triethynylbenzene enhances its π-π stacking affinity compared to both benzene and 1,3,5-Trifluorobenzene. This increased affinity is evident from the higher binding energies observed in stacked dimers of the ethynyl-substituted arene. []

Q9: How do silylenes with different coordinated silicon atoms react with 1,3,5-Trifluorobenzene?

A11: Both two-coordinate and three-coordinate silylenes can activate C-F or C-H bonds in 1,3,5-Trifluorobenzene. Interestingly, the selectivity for C-F versus C-H activation depends on the coordination environment of the silylene, offering a controlled approach towards diverse silicon(IV) products. []

Q10: How does the electronic nature of the aromatic ring influence the interaction between gold complexes (AuX) and substituted benzenes like 1,3,5-Trifluorobenzene?

A12: Theoretical investigations suggest that the nature of the interaction between AuX and substituted benzenes, including 1,3,5-Trifluorobenzene, can range from noncovalent to covalent depending on the electronic properties of both the gold complex and the aromatic ring. []

Q11: How are computational chemistry methods employed to understand the properties and reactivity of 1,3,5-Trifluorobenzene?

A13: Computational techniques like Density Functional Theory (DFT) are valuable tools for studying 1,3,5-Trifluorobenzene. These methods help predict vibrational frequencies, elucidate reaction mechanisms, analyze intermolecular interactions, and gain insights into its electronic structure. [, ]

Q12: What is the role of molecular dynamics simulations in understanding the behavior of 1,3,5-Trifluorobenzene in mixtures?

A14: Molecular dynamics simulations provide a detailed view of 1,3,5-Trifluorobenzene's interactions within a mixture. This technique helps analyze local ordering, diffusion properties, and the impact of the molecule's quadrupole moment on its interactions with surrounding species. [, , ]

Q13: How is the Optical Kerr Effect (OKE) spectroscopy utilized in the study of 1,3,5-Trifluorobenzene?

A15: OKE spectroscopy provides insights into the reorientational dynamics and intermolecular interactions of 1,3,5-Trifluorobenzene in liquid phases. By analyzing the OKE spectra, researchers can probe the molecule's rotational diffusion and infer information about its local environment. [, , ]

Q14: What insights can be obtained from the inelastic neutron scattering spectra of 1,3,5-Trifluorobenzene?

A16: These spectra, combined with DFT calculations, provide information about the vibrational modes of 1,3,5-Trifluorobenzene, particularly the optically inactive fundamentals. This approach aids in accurate vibrational assignments and enhances our understanding of the molecule's structure and dynamics. []

Q15: What are the potential applications of 1,3,5-Trifluorobenzene in the context of Ruthenium(II)-Arene complexes?

A18: 1,3,5-Trifluorobenzene serves as a ligand in Ruthenium(II)-Arene complexes, which have gained attention for their potential applications in anticancer agents and CO2 reduction catalysts. Modifying the 1,3,5-Trifluorobenzene ligand in these complexes allows for fine-tuning the pKa values and thus modulating their reactivity and biological activity. []

Q16: How does 1,3,5-Trifluorobenzene behave as an anesthetic agent compared to other aromatic anesthetics?

A19: Research indicates that 1,3,5-Trifluorobenzene exhibits modest inhibition of voltage-gated sodium channels (NaV1.2) compared to other aromatic anesthetics like benzene and fluorobenzene. This suggests that while 1,3,5-Trifluorobenzene may possess anesthetic properties, its potency might be lower than some of its structural analogues. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

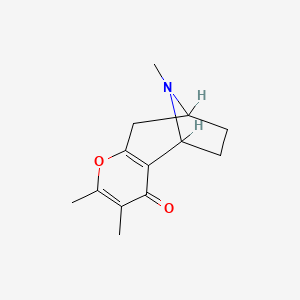

![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)

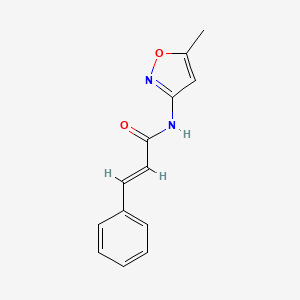

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)

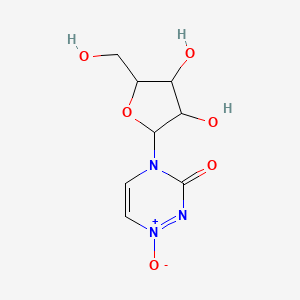

![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)